Chloro(triethylphosphine) gold
Description
Significance and Context within Gold Chemistry
The significance of Chloro(triethylphosphine)gold(I) in gold chemistry is rooted in its fundamental structure and reactivity. Like many gold(I) compounds, it adopts a stable linear coordination geometry. smolecule.comontosight.ai Phosphine (B1218219) ligands, such as triethylphosphine (B1216732), are commonly used in gold(I) chemistry because of their strong σ-donating capabilities, which stabilize the gold center. rsc.org
This compound is a key starting material for the synthesis of other gold complexes. smolecule.com For instance, it can be used to generate cationic gold(I) catalysts by reacting it with silver salts that have weakly coordinating anions. smolecule.comwikipedia.org This role as a stable, yet reactive, precursor makes it a foundational building block in the exploration of gold-catalyzed reactions. wikipedia.orgcymitquimica.com
Furthermore, its structural relationship to the established anti-rheumatic drug Auranofin has spurred significant interest. Chloro(triethylphosphine)gold(I) can be considered an analogue of Auranofin where the thiosugar ligand is replaced by a simpler chloride ligand. nih.govnih.gov This relationship provides a valuable reference point for studying the mechanisms of gold-based therapeutic agents. nih.gov
Overview of Research Trajectories
Research involving Chloro(triethylphosphine)gold(I) has diversified into several key areas, primarily focusing on its utility in catalysis, medicinal chemistry, and materials science.
Catalysis: A major thrust of research is its application as a catalyst in organic synthesis. smolecule.comdatainsightsmarket.com Its ability to activate various chemical bonds has made it a valuable tool for facilitating reactions such as:
Alkene hydroamination: Catalyzing the addition of primary amines to alkenes to form secondary amines. smolecule.com
Cyclization reactions: Promoting the formation of complex ring structures from various organic substrates. smolecule.com
Oxidation reactions: Acting as a catalyst for the oxidation of alcohols and aldehydes. smolecule.com
The development of gold-catalyzed processes is a significant driver for its continued investigation, with a focus on achieving high selectivity and efficiency in chemical transformations. datainsightsmarket.com
Medicinal Chemistry: There is a substantial body of research exploring the biological properties of Chloro(triethylphosphine)gold(I), particularly its potential as an anticancer agent. smolecule.comnih.govresearchgate.net Studies have shown it exhibits potent antiproliferative properties in vitro against various cancer cell lines. smolecule.comnih.gov A primary mechanism of action identified is the inhibition of the enzyme thioredoxin reductase, which is crucial for cellular redox homeostasis. smolecule.com Research also examines its interactions with biological molecules like bovine serum albumin and its potential for encapsulation in nanoparticles to improve its pharmacological profile. researchgate.netacs.org
Materials Science and Luminescence: The compound is explored as a precursor for creating advanced materials, including gold nanoparticles with specific properties. smolecule.com Additionally, the broader class of gold(I)-phosphine complexes is studied extensively for unique luminescent properties. rsc.orgresearchgate.net These properties, which can be tuned by modifying the ligands, make them promising candidates for applications in optoelectronic devices and sensors. researchgate.netrsc.orgjyu.fi Research in this area investigates the relationship between molecular structure, aggregation behavior, and photophysical properties like phosphorescence. rsc.orgjyu.fi
| Research Area | Focus | Key Findings/Applications |
| Catalysis | Homogeneous catalysis in organic synthesis. smolecule.comontosight.ai | Effective catalyst for hydroamination, cyclization, and oxidation reactions. smolecule.com Precursor to cationic gold(I) catalysts. wikipedia.org |
| Medicinal Chemistry | Anticancer properties and biological interactions. smolecule.comnih.gov | Induces apoptosis in cancer cells by inhibiting thioredoxin reductase. smolecule.com Antiproliferative effects against various cancer cell lines. nih.gov |
| Materials Science | Precursor for nanomaterials and luminescent materials. smolecule.comrsc.org | Used to synthesize gold nanoparticles. smolecule.com Gold(I)-phosphine complexes show tunable luminescence for potential optoelectronic use. researchgate.netrsc.orgjyu.fi |
Table 2: Summary of Major Research Trajectories for Chloro(triethylphosphine)gold(I).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
chlorogold;triethylphosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15P.Au.ClH/c1-4-7(5-2)6-3;;/h4-6H2,1-3H3;;1H/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBBXLKWGHAVHP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)CC.Cl[Au] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15AuClP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15529-90-5 | |
| Record name | Chloro(triethylphosphine)gold | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15529-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Chemical Transformations
Established Synthesis Pathways for Chloro(triethylphosphine)gold(I)
The synthesis of Chloro(triethylphosphine)gold(I) is well-established, primarily relying on the reduction of gold(III) precursors or the displacement of labile ligands from gold(I) complexes.
A common and direct method for preparing Chloro(triethylphosphine)gold(I) involves the reduction of a gold(III) halide, typically tetrachloroauric acid (HAuCl₄), using triethylphosphine (B1216732) (PEt₃). In this reaction, triethylphosphine serves as both a reducing agent and a ligand. The gold(III) center is reduced to gold(I), which is then stabilized by coordination with the triethylphosphine ligand to form the linear Au(I) complex. smolecule.com The reaction is typically performed in an alcoholic solvent, such as ethanol, from which the product precipitates as a white or pale yellow solid. smolecule.com
An alternative approach utilizes a pre-formed, stable gold(I) precursor, dimethyl sulfide (B99878) gold(I) chloride ((CH₃)₂SAuCl). This method avoids the in-situ reduction step and proceeds via a ligand substitution mechanism.
Table 1: Synthesis of Chloro(triethylphosphine)gold(I) from Gold Halide Precursors
| Synthetic Route | Starting Material | Reagent | Solvent | Key Transformation | Yield (%) |
|---|---|---|---|---|---|
| Direct Reduction | Tetrachloroauric acid trihydrate (HAuCl₄·3H₂O) | Triethylphosphine | Ethanol | Reduction of Au(III) to Au(I) and ligation | 86-96 |
| Ligand Substitution | Dimethyl sulfide gold(I) chloride ((CH₃)₂SAuCl) | Triethylphosphine | Dichloromethane | Displacement of dimethyl sulfide by triethylphosphine | High |
The synthesis of Chloro(triethylphosphine)gold(I) from dimethyl sulfide gold(I) chloride is a prime example of a ligand exchange pathway. smolecule.com In this process, the more strongly coordinating triethylphosphine ligand displaces the labile dimethyl sulfide ligand from the gold(I) center. This type of reaction is favorable due to the high affinity of the soft gold(I) cation for soft phosphine (B1218219) ligands. nih.gov
Ligand exchange is a fundamental process in the chemistry of phosphine-stabilized gold clusters. While often discussed in the context of modifying the ligand shell of pre-formed clusters, the same principle applies to the synthesis of simple monomeric complexes like Chloro(triethylphosphine)gold(I). nih.govacs.org The stability of the resulting Au-P bond is the driving force for these reactions. mdpi.com
Derivatization Chemistry of Chloro(triethylphosphine)gold(I)
Chloro(triethylphosphine)gold(I) is a valuable starting material for a wide array of other gold(I) complexes due to the reactivity of the gold-chloride bond. The chloride ligand can be readily displaced by various nucleophiles, enabling the synthesis of diverse derivatives.
A significant class of derivatives is the alkynyl gold(I) phosphine complexes. These are typically synthesized by reacting Chloro(triethylphosphine)gold(I) with a terminal alkyne in the presence of a base. The base deprotonates the alkyne to form a nucleophilic acetylide anion, which then attacks the gold center and displaces the chloride ion. rsc.orgresearchgate.net This methodology allows for the introduction of a wide variety of organic functionalities onto the gold(I) center via the alkynyl group. nih.govresearchgate.net Gold(I) complexes are known to be effective catalysts for the activation of alkynes toward nucleophilic attack. acs.orgnih.gov
Table 2: General Synthesis of (Triethylphosphine)gold(I) Alkynyl Complexes
| Reactant 1 | Reactant 2 (Alkyne) | Base | Product | Byproduct |
|---|---|---|---|---|
| (C₂H₅)₃PAuCl | H−C≡C−R | e.g., NaH, K₂CO₃, or an amine base | (C₂H₅)₃PAuC≡C−R | Base-HCl adduct |
Analogous to the formation of alkynyl complexes, thiolate gold(I) derivatives can be generated from Chloro(triethylphosphine)gold(I). The reaction proceeds via the displacement of the chloride ligand by a thiolate anion (RS⁻), which is typically generated in situ by deprotonating a thiol (RSH) with a suitable base, such as triethylamine. frontiersin.orgnih.gov This reaction is highly efficient due to the strong affinity of the soft gold(I) center for the soft sulfur atom of the thiolate. nih.gov A wide range of thiolate ligands can be introduced, leading to complexes with varied steric and electronic properties. tdl.orgresearchgate.net
The synthesis of new gold(I) phosphine thiolate complexes is an active area of research. researchgate.net The reaction between phosphine gold(I) thiolates and disulfides can lead to either thiolate-disulfide exchange or the formation of phosphine oxide, depending on the reaction conditions. mdpi.comresearchgate.net
The chloride ligand in Chloro(triethylphosphine)gold(I) can be abstracted by silver salts of non-coordinating or weakly coordinating anions (e.g., AgBF₄, AgOTf, AgSbF₆) to generate highly reactive cationic gold(I) complexes, such as [(Et₃P)Au]⁺. wikipedia.orgrsc.org These cationic species are powerful π-acid catalysts used in a variety of organic transformations. acs.org
Furthermore, the chloride can be substituted by other nucleophiles. For instance, reaction with imidazolidine-2-thione in the presence of a base can yield the corresponding thionato(triethylphosphine)gold(I) complex. sigmaaldrich.com Similarly, reactions with other nitrogen-based nucleophiles, such as oxopurine derivatives, have been reported for the analogous triphenylphosphine (B44618) complex, suggesting similar reactivity for the triethylphosphine derivative. rsc.org The reaction of chloro(phosphine)gold(I) complexes with thioamides can also lead to the formation of new gold(I) complexes where the chloride is replaced by the deprotonated thioamide ligand. researchgate.net
Applications in Gold Nanoparticle Synthesis
While not a typical precursor for the reductive synthesis of elemental gold nanoparticles (AuNPs), chloro(triethylphosphine)gold(I) has been utilized in the field of nanotechnology as an active compound encapsulated within polymeric nanoparticles. This application leverages the therapeutic properties of the gold complex, using a nanoparticle as a sophisticated drug delivery vehicle to enhance its pharmacological profile nih.gov.
Research has focused on encapsulating chloro(triethylphosphine)gold(I), referred to as Et₃PAuCl, into a biocompatible polymeric matrix to improve its potential as an anticancer agent nih.gov. The goal of such encapsulation is to create a nanostructure that can serve as a smart platform for drug delivery, potentially reducing unwanted side reactions and improving bioavailability nih.gov.
A key study demonstrated the successful encapsulation of Et₃PAuCl within nanoparticles made from a PLGA–PEG copolymer. The synthesis method involved precipitating the polymer matrix, which was solubilized in acetonitrile (B52724) in the presence of the gold complex, by adding the solution dropwise into stirring water. This process results in the formation of an aqueous suspension of Et₃PAuCl-loaded nanoparticles nih.gov.
The resulting nanocarriers are composed of a hydrophobic poly(lactic-co-glycolic acid) (PLGA) core, where the drug is encapsulated, surrounded by a hydrophilic polyethylene (B3416737) glycol (PEG) layer that acts as a solubilizing and capping agent nih.gov. Analysis of these nanoparticles revealed a high retention of the gold complex, with an average retention value of 92.7% nih.gov.
Studies comparing the effects of the free gold complex with the encapsulated version (nano-Et₃PAuCl) on colorectal cancer cells found that the nanoparticle formulation preserved, and in some cases enhanced, the cytotoxic effects of the parent compound. The encapsulated chloro(triethylphosphine)gold(I) was shown to inhibit crucial signaling pathways (ERK and AKT) and induce cell death through apoptosis and autophagy. Notably, the nano-formulation demonstrated greater effectiveness than the free complex in inhibiting tumor spheroid growth over longer periods nih.gov.
The table below summarizes the research findings on the encapsulation of chloro(triethylphosphine)gold(I).
| Parameter | Details | Finding | Reference |
|---|---|---|---|
| Nanoparticle Matrix | PLGA–PEG (Poly(lactic-co-glycolic acid) - Polyethylene glycol) copolymer | Forms a biocompatible core-shell structure for encapsulation. | nih.gov |
| Encapsulation Method | Precipitation of the polymer from an acetonitrile solution containing Et₃PAuCl into water. | A reproducible method for loading the gold complex into nanoparticles. | nih.gov |
| Gold Complex Retention | Measured via ICP-AES spectroscopy after centrifugation. | An average of 92.7% of the initial chloro(triethylphosphine)gold(I) was retained in the nanoparticles. | nih.gov |
| Biological Activity | Evaluated on HCT-116 colorectal cancer cells and 3D tumor spheroids. | The nano-encapsulated form (nano-Et₃PAuCl) retained and even enhanced the cytotoxic and tumor growth inhibition effects compared to the free complex. | nih.gov |
Coordination Chemistry and Electronic Structure Investigations
Aurophilic Interactions and Aggregation Phenomena
A defining feature of many gold(I) complexes, including chloro(triethylphosphine)gold(I), is the phenomenon of aurophilicity. This refers to the tendency of gold centers to form weak, non-covalent bonds with each other, an interaction that significantly influences the structural and photophysical properties of these compounds. researchgate.netmdpi.comdeepdyve.com
In the solid state, chloro(triethylphosphine)gold(I), often abbreviated as Et₃PAuCl, exhibits intermolecular gold-gold (Au···Au) interactions. researchgate.net These attractions, with bond energies ranging from 29 to 46 kJ/mol, are comparable in strength to robust hydrogen bonds. researchgate.net X-ray crystallography studies have revealed Au···Au bond distances of 3.568(2) Å and 3.615(2) Å in the crystal structure of Et₃PAuCl. researchgate.net While these distances are at the upper limit of what is typically considered an aurophilic interaction, they are crucial in dictating the supramolecular assembly and crystal packing of the compound. researchgate.net Depending on the specific phosphine (B1218219) ligand, gold(I) halides can form various aggregates, such as dimers or trimers, through these aurophilic interactions. researchgate.net For instance, complexes with small organophosphine ligands often associate to form such supramolecular structures. researchgate.net
The presence of aurophilic interactions has a profound effect on the electronic and optical properties of chloro(triethylphosphine)gold(I). researchgate.net When crystalline Et₃PAuCl is excited with UV light at low temperatures, it displays distinct luminescence in both the high-energy blue region and the low-energy red region of the spectrum. researchgate.net
The low-energy emission is highly dependent on the physical state of the complex and is directly attributed to the aurophilic interactions. researchgate.net This luminescence is significantly diminished in the powdered form and is completely quenched when the compound is in solution, where the intermolecular Au···Au interactions are disrupted. researchgate.net Theoretical calculations, specifically time-dependent density functional theory (TD-DFT), on aggregates of [Et₃PAuCl]ₙ (where n = 1, 2, 3) confirm that this low-energy phosphorescence arises from Au-centered transitions, which are heavily influenced by the proximity of the gold atoms. researchgate.netresearchgate.net
In contrast, the high-energy luminescence is largely independent of the aggregation state and is primarily associated with a ligand-to-metal charge transfer (LMCT) from the chloride ligand to the gold center. researchgate.netresearchgate.net The study of these photophysical properties provides valuable insight into the nature of the excited states and the role of weak intermolecular forces in dictating the material's optical response. researchgate.netmdpi.com
Ligand Influence on Gold(I) Coordination Environment
Gold(I) is classified as a soft Lewis acid, meaning it preferentially forms strong covalent bonds with soft Lewis bases. nih.govwiley-vch.de Triethylphosphine (B1216732) (Et₃P) is a classic example of a soft ligand, primarily due to the polarizability of the phosphorus donor atom. wiley-vch.dersc.org The coordination of the soft phosphine ligand to the soft gold(I) center results in a stable complex. researchgate.net The affinity of gold for nitrogen-based ligands, which are harder bases, can be enhanced by the presence of a phosphine ligand due to the phosphine's π-acceptor capabilities. wiley-vch.de
The gold(I) center in chloro(triethylphosphine)gold(I) typically adopts a linear coordination geometry, with the triethylphosphine and chloride ligands situated on opposite sides. nih.govnih.gov The strength of the Au-P and Au-Cl bonds is a critical factor in the complex's reactivity, particularly in ligand exchange reactions.
Studies comparing auranofin, which features a triethylphosphine gold(I) core bonded to a thiolate, with related complexes provide insight into relative bond strengths. In auranofin, the triethylphosphine is considered a stable, "carrier" ligand, while the thiolate is more labile. acs.org This suggests that the Au-P bond is robust. acs.org Computational studies on auranofin have calculated the snapping energy for the Au-P bond to be 53.0 kcal/mol. acs.org
Ligand exchange reactions are fundamental to the chemistry of chloro(triethylphosphine)gold(I). For example, it reacts with thiourea (B124793) (Tu) to displace the chloride ion and form the cationic complex [Et₃P-Au-Tu]⁺. nih.govlookchem.com This demonstrates the relative lability of the Au-Cl bond compared to the Au-P bond in the presence of other soft donor ligands. The stability of the Au-P bond is a key reason why the [Au(PEt₃)]⁺ moiety often remains intact during biological interactions. acs.org
The properties of chloro(triethylphosphine)gold(I) can be contextualized by comparing it with gold(I) complexes bearing different ligands, such as other phosphines or N-heterocyclic carbenes (NHCs).
Comparison with other Phosphines: The steric and electronic properties of phosphine ligands significantly impact the resulting gold complex. For instance, the Au-I bond length in R₃PAuI complexes increases as the steric bulk of the phosphine's substituents decreases (e.g., P-t-Bu₃ < P-i-Pr₃ < P-Et₃). nih.gov In auranofin, the Au-P bond length is 2.259 Å. mdpi.com Comparing triphenylphosphine-gold(I) complexes with triethylphosphine-gold(I) complexes, the stability can be related to the strength of the Au-P bond, which is reflected in their respective ³¹P NMR chemical shifts. nih.gov
Comparison with N-Heterocyclic Carbenes (NHCs): NHCs have emerged as important ligands in gold chemistry, often drawing comparisons to phosphines. rsc.orgresearchgate.net NHCs are known to be very strong σ-donors, which leads to the formation of highly stable bonds with gold(I). rsc.orgmdpi.com Generally, the metal-ligand bond is stronger in Au-NHC complexes than in Au-phosphine complexes. rsc.orgwiley-vch.de This increased stability makes Au-NHC complexes more resistant to degradation under various conditions. rsc.org
The strong trans-influence of NHC ligands compared to chloride is well-documented. nih.govcsic.es This electronic effect can influence the bond strength of the ligand positioned opposite to the NHC. The choice between a phosphine and an NHC ligand allows for the fine-tuning of the steric and electronic properties of the gold(I) complex, which in turn modulates its stability, reactivity, and potential applications. rsc.orgrsc.org
Electronic Structure and Bonding Characteristics of Chloro(triethylphosphine)gold(I)
The electronic structure and bonding of chloro(triethylphosphine)gold(I) are governed by a unique interplay of relativistic effects inherent to the gold atom, the strong donor capacity of the phosphine ligand, and the resultant charge distribution within the complex. These factors dictate its linear geometry, stability, and reactivity.
Relativistic Effects in Gold(I) Complexes
The chemical behavior of gold is significantly influenced by relativistic effects, a consequence of its high nuclear charge causing its inner electrons to move at speeds approaching the speed of light. smith.edu This leads to a relativistic contraction and stabilization of the 6s orbital and an expansion and destabilization of the 5d orbitals. smith.edu For gold(I) complexes like chloro(triethylphosphine)gold(I), these effects are not merely theoretical curiosities but have profound structural and reactivity implications. smith.edunih.gov
The strong relativistic contraction of the 6s orbital results in a significant strengthening of the bonds between gold and its ligands. smith.edu This effect is a key reason for the stability of gold(I)-phosphine complexes. researchgate.net Furthermore, relativistic effects are responsible for the distinct preference of gold(I) to adopt a two-coordinate, linear geometry, as seen in the P-Au-Cl arrangement of chloro(triethylphosphine)gold(I). researchgate.netscispace.com This linear geometry minimizes ligand-ligand repulsion and maximizes the stabilizing interactions involving the relativistically lowered 6s orbital. Theoretical studies have shown that without considering these effects, predictions of gold's chemical properties would be inaccurate. smith.edu The large first ionization potential of gold compared to silver is another experimental observation explained by these relativistic distortions. smith.edu
Table 1: Comparison of Relativistic Effects on Orbital Radii Data derived from computational studies.
| Element | Orbital | Relativistic Contraction/Expansion | Impact on Bonding |
| Gold (Au) | 6s | Marked Contraction | Strengthened Au-Ligand σ-bonds |
| Gold (Au) | 5d | Expansion | Altered ligand field splitting and reactivity |
| Silver (Ag) | 5s | Minor Contraction | Weaker M-Ligand bonds compared to Au |
σ-Donation from Phosphine Ligands
The strength of this σ-donation has a direct impact on the properties of the complex. Computational studies comparing gold(I) with its lighter group 11 counterparts, copper(I) and silver(I), reveal that the σ-donation from a phosphine ligand to the metal is significantly stronger for gold. pnas.org This enhanced donation contributes to the greater stability of gold(I)-phosphine bonds. researchgate.net The electronic properties of the phosphine, influenced by its substituents (e.g., alkyl vs. aryl groups), can modulate the extent of σ-donation. This "trans influence" affects the accessibility of higher coordination numbers; weaker σ-donating phosphines can, in some cases, promote tricoordination at the gold(I) center, which in turn influences the rate of reactions like oxidative addition. nih.govacs.org
Table 2: Calculated Bonding Contributions in Coinage Metal-Alkyne Complexes (kcal/mol) This table illustrates the dominant nature of σ-donation for gold compared to other group 11 metals, a trend applicable to phosphine ligands.
| Bonding Interaction | Copper (Cu) | Silver (Ag) | Gold (Au) |
| π-to-Metal σ-Donation | N/A | N/A | 56.6 |
| Metal-to-π* Back-Donation | N/A | N/A | 13.3 |
| Data adapted from a study on phosphine coinage metal π-complexes, highlighting the magnitude of donation to gold. pnas.org |
Charge Transfer Pathways
The electronic transitions and bonding in chloro(triethylphosphine)gold(I) involve significant charge transfer between the constituent fragments: the gold(I) center, the triethylphosphine ligand, and the chloride ligand. Time-dependent density functional theory (TD-DFT) calculations on aggregates of chloro(triethylphosphine)gold(I) have indicated that charge transfer from the chloride ligand to the gold center (LMCT) is a key electronic feature. researchgate.net
In the ground state, the primary donation is from the phosphorus atom of the triethylphosphine to the gold(I) center, as described by the σ-donation mechanism. However, the chloride ligand also donates electron density to the metal. Upon photoexcitation, electronic transitions can be characterized as charge transfer events. Studies on similar gold(I) phosphine halide systems have identified halide-to-gold charge transfer (XLCT) as a prominent pathway. pitt.edu The electronegativity of the halogen influences the energy of this charge transfer. pitt.edu
Advanced Spectroscopic and Analytical Characterization
X-ray Diffraction Studies for Solid-State Structures
X-ray diffraction analysis of single crystals provides the most definitive structural information for solid-state compounds. For chloro(triethylphosphine)gold(I), crystallographic studies have confirmed the expected linear geometry around the gold(I) center, a hallmark of d¹⁰ metal complexes.
The structure of chloro(triethylphosphine)gold(I) has been determined to be monoclinic, belonging to the space group P2₁/c. nih.gov The asymmetric unit contains two independent molecules, which exhibit minor conformational differences in the orientation of the ethyl groups. nih.gov In both molecules, the gold atom is linearly coordinated to the phosphorus atom of the triethylphosphine (B1216732) ligand and a chlorine atom.
The key bond lengths and the bond angle defining the coordination sphere are summarized in the table below. The Au-P and Au-Cl bond lengths are consistent with those observed in other linear gold(I) phosphine (B1218219) complexes. The P-Au-Cl bond angle is very close to the ideal 180° for linear geometry, with only slight deviations. nih.gov For comparison, the P-Au-Cl bond angle in the related chloro(triphenylphosphine)gold(I) is approximately 176.5°. The closest intermolecular gold-gold contact in the crystal lattice is 3.615(2) Å, which is longer than the sum of the van der Waals radii, suggesting the absence of significant aurophilic interactions in the solid state. nih.gov
Table 1: Selected Bond Distances (Å) and Angle (°) for Chloro(triethylphosphine)gold(I)
| Bond/Angle | Molecule 1 | Molecule 2 |
|---|---|---|
| Au-P | 2.232(9) | 2.231(8) |
| Au-Cl | 2.305(8) | 2.306(8) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for characterizing the structure and bonding of chloro(triethylphosphine)gold(I) in solution. By probing the magnetic environments of ¹H, ¹³C, and ³¹P nuclei, detailed information about the triethylphosphine ligand and its coordination to the gold center can be obtained.
The ¹H and ¹³C NMR spectra of chloro(triethylphosphine)gold(I) provide characteristic signals for the ethyl groups of the triethylphosphine ligand. In the ¹H NMR spectrum, the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons typically appear as complex multiplets due to proton-proton and proton-phosphorus coupling. The chemical shifts of these protons are influenced by the coordination to the gold atom.
The ¹³C NMR spectrum shows distinct resonances for the methylene and methyl carbons. Coordination of the phosphine to the gold center typically results in a downfield shift of the carbon signals closest to the phosphorus atom. In a study of the reaction of chloro(triethylphosphine)gold(I) with thiourea (B124793), it was observed that the formation of the [Et₃P-Au-Thiourea]⁺ complex leads to an upfield shift of 6.2 ppm in the resonance of the thiourea carbon atom, indicating a change in the electronic environment upon displacement of the chloride ligand. nih.gov
Table 2: Typical NMR Chemical Shift Ranges for Ligands in Gold(I) Phosphine Complexes
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | -CH₂- (in PEt₃) | ~1.5 - 2.5 |
| -CH₃ (in PEt₃) | ~1.0 - 1.5 | |
| ¹³C | -CH₂- (in PEt₃) | ~15 - 25 |
³¹P NMR spectroscopy is particularly informative for studying phosphine complexes. The chemical shift of the phosphorus-31 nucleus is highly sensitive to its chemical environment, including its coordination state. The free triethylphosphine ligand exhibits a ³¹P NMR signal at approximately -20 ppm.
Upon coordination to the gold(I) center in chloro(triethylphosphine)gold(I), a significant downfield shift in the ³¹P NMR signal is observed. This coordination-induced shift is a result of the donation of electron density from the phosphorus lone pair to the gold atom, which deshields the phosphorus nucleus. This downfield shift confirms the formation of the gold-phosphine bond. guidechem.com Studies on various phosphine-gold(I) complexes have shown that the magnitude of this downfield shift can be correlated with the electronic properties of the other ligand attached to the gold center. researchgate.net For instance, in ligand exchange reactions, the substitution of the chloride ion by other ligands results in further changes in the ³¹P chemical shift, providing insights into the electronic nature of the new ligand. nih.gov
Mass Spectrometry Techniques
Mass spectrometry provides valuable information about the molecular weight and stoichiometry of chloro(triethylphosphine)gold(I) and allows for the characterization of its fragmentation and reaction products in the gas phase.
Electrospray ionization is a soft ionization technique that is well-suited for the analysis of thermally labile and polar molecules, including organometallic complexes. In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, generating gas-phase ions. For chloro(triethylphosphine)gold(I), ESI-MS can be used to observe the molecular ion or related species.
The technique is particularly useful for studying ligand exchange reactions and the formation of new complexes in solution. By monitoring the mass-to-charge ratio of the ions in solution, the products of reactions can be identified. For example, ESI-MS has been employed to observe the real-time formation of phosphine-ligated gold clusters starting from gold(I) phosphine precursors. While specific fragmentation data for chloro(triethylphosphine)gold(I) is not extensively detailed, the general fragmentation of similar gold(I) phosphine complexes often involves the loss of ligands or the formation of cluster ions. Desorption electrospray ionization mass spectrometry (DESI-MS), an ambient ionization technique, has been successfully used to study the solid-state ligand exchange and scrambling reactions of chloro(triethylphosphine)gold(I) with thiol-containing amino acids.
High-temperature mass spectrometry is a technique used to study the vaporization and decomposition of materials at elevated temperatures. While this technique is more commonly applied to inorganic materials with low volatility, its application to organometallic compounds like chloro(triethylphosphine)gold(I) is not well-documented in the literature. The thermal lability of many organometallic compounds often makes them unsuitable for analysis by techniques requiring high temperatures, as they tend to decompose before vaporizing. For chloro(triethylphosphine)gold(I), techniques like ESI-MS, which operate at or near ambient temperature, are generally more appropriate for its characterization.
Vibrational Spectroscopy (Infrared and Raman)
The key vibrational modes of interest for this molecule are the Au-Cl and Au-P stretching frequencies, which are sensitive to the nature of the gold(I) center and its coordination environment. For analogous phosphine-gold(I) halide complexes, these vibrations are typically observed in the far-infrared region of the spectrum. For instance, in related thionato(triethylphosphine)gold(I) complexes with the general formula [L-Au-PEt3]Cl, where L is a thione-containing ligand, infrared spectroscopy has been utilized for their characterization. sigmaaldrich.cn
Table 1: Expected Vibrational Frequencies for Chloro(triethylphosphine)gold
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| Au-Cl Stretch | 300 - 350 | Far-Infrared |
| Au-P Stretch | 400 - 450 | Raman, Far-Infrared |
| P-C Stretch | 600 - 800 | Infrared, Raman |
| C-H Bending/Stretching | 1300 - 1500 / 2800 - 3000 | Infrared, Raman |
Note: The frequency ranges are estimations based on data for similar organogold compounds and general trends in vibrational spectroscopy.
Electronic Spectroscopy (UV/Visible and Luminescence)
Electronic spectroscopy provides crucial information about the electronic structure and excited-state properties of Chloro(triethylphosphine)gold.
Absorption and Circular Dichroism Studies
The ultraviolet-visible (UV-Vis) absorption spectrum of Chloro(triethylphosphine)gold is expected to be dominated by ligand-to-metal charge transfer (LMCT) bands. Specifically, transitions from the chloride and phosphine ligands to the gold(I) center are anticipated.
Studies on the interaction of gold(I) complexes with biomolecules have utilized absorption and circular dichroism (CD) spectroscopy. Research has shown that gold(I) complexes containing easily displaceable ligands, such as the chloride in Chloro(triethylphosphine)gold, are capable of interacting with DNA. sigmaaldrich.cn This interaction can be monitored by changes in the UV-Vis absorption spectrum of the DNA and by the induction of a CD signal. Circular dichroism is particularly sensitive to the chiral environment induced upon binding of the gold complex to the DNA helix.
Time-Resolved Luminescence Spectroscopy
Chloro(triethylphosphine)gold exhibits interesting luminescence properties that are sensitive to its physical state, indicative of the influence of intermolecular interactions. At low temperatures, the crystalline solid displays two distinct emission bands. A high-energy band in the blue region of the spectrum is attributed to a charge transfer from the chloride ligand to the gold center. A lower-energy band in the red region is associated with Au-centered transitions, which are significantly influenced by aurophilic (Au···Au) interactions between adjacent molecules in the crystal lattice. The intensity of this low-energy luminescence is notably diminished in the powdered state and is completely quenched in solution, highlighting the critical role of the solid-state packing in its photophysical behavior. While detailed time-resolved data such as luminescence lifetimes are not extensively reported in the available literature, the nature of the emissive states suggests that time-resolved techniques would be invaluable in further elucidating the dynamics of these excited states.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric analysis (TGA) is a key technique for assessing the thermal stability of Chloro(triethylphosphine)gold. A reported decomposition temperature for this compound is 230 °C. sigmaaldrich.com TGA measurements would typically show a stable mass up to the onset of decomposition, followed by a sharp decrease in mass as the compound breaks down. The resulting TGA curve can provide information on the temperature at which decomposition begins, the rate of decomposition, and the mass of any residual material. When heated to decomposition, Chloro(triethylphosphine)gold is reported to emit toxic fumes of chloride. guidechem.com
Table 2: Thermal Properties of Chloro(triethylphosphine)gold
| Property | Value |
| Melting Point | 84-86 °C |
| Boiling Point | 210 °C at 0.03 mmHg |
| Decomposition Temperature | 230 °C sigmaaldrich.com |
Surface and Film Characterization
X-ray Photoelectron Spectroscopy (XPS)
X-ray photoelectron spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms at the surface of a material. For Chloro(triethylphosphine)gold, XPS can be used to confirm the presence of gold, phosphorus, and chlorine and to determine their respective oxidation states.
The core-level binding energies of the constituent elements are characteristic of their chemical environment. For gold, the Au 4f spectrum is of particular interest. In a gold(I) complex such as this, the Au 4f₇/₂ binding energy is expected to be higher than that of metallic gold (Au(0)), which is typically found at approximately 84.0 eV. thermofisher.com The precise binding energy will be influenced by the electronegativity of the coordinated phosphine and chloride ligands. Similarly, the P 2p and Cl 2p binding energies will provide information about the nature of the gold-phosphine and gold-chloride bonds.
Table 3: Expected XPS Binding Energies for Chloro(triethylphosphine)gold
| Element | Core Level | Expected Binding Energy (eV) |
| Gold (Au) | 4f₇/₂ | > 84.0 |
| Phosphorus (P) | 2p | ~132 |
| Chlorine (Cl) | 2p₃/₂ | ~198 |
Note: These are approximate values and can vary depending on the specific chemical environment and instrument calibration.
Quartz Crystal Microbalance (QCM) and Quadrupole Mass Spectrometry (QMS)
Quartz Crystal Microbalance (QCM)
Quartz Crystal Microbalance (QCM) is a highly sensitive analytical technique capable of measuring minute mass changes on the surface of a quartz crystal resonator in real-time. This technique is particularly valuable for studying the deposition, adsorption, and interaction of thin films at the nanoscale. While direct studies employing QCM for the specific analysis of Chloro(triethylphosphine)gold are not extensively documented in peer-reviewed literature, the principles of QCM are highly applicable to investigating its surface chemistry.
QCM operates on the piezoelectric principle. An alternating voltage applied to the quartz crystal induces oscillation at a specific resonance frequency. When a thin film, such as a layer of an organogold compound, adsorbs onto the crystal's surface, the resonance frequency decreases. This frequency shift is directly proportional to the added mass, allowing for the precise quantification of the adsorbed material.
In the context of Chloro(triethylphosphine)gold, QCM could be employed to:
Monitor Thin Film Deposition: The formation of thin films of Chloro(triethylphosphine)gold on various substrates could be monitored with high precision. This would provide valuable data on the kinetics of deposition and the stability of the resulting film.
Study Surface Adsorption and Interactions: The adsorption of Chloro(triethylphosphine)gold from a solution or the gas phase onto functionalized surfaces can be investigated. This is particularly relevant for understanding its behavior in potential catalytic or electronic applications where surface interactions are critical. For instance, studies have utilized QCM to investigate the layer-by-layer self-assembly of gold nanoparticle films interlinked with organic molecules, demonstrating the technique's utility in monitoring ligand/linker exchange reactions in situ. nih.gov
Analyze Ligand Exchange Reactions: The interaction of Chloro(triethylphosphine)gold with other ligands on a functionalized QCM sensor surface could be monitored to study the kinetics and thermodynamics of ligand exchange processes.
The sensitivity of QCM allows for the detection of mass changes at the nanogram level, making it an ideal tool for studying the initial stages of film formation and surface interactions of organometallic compounds like Chloro(triethylphosphine)gold.
Quadrupole Mass Spectrometry (QMS)
Quadrupole Mass Spectrometry (QMS) is a powerful technique for identifying and quantifying molecules by measuring their mass-to-charge ratio. In the analysis of Chloro(triethylphosphine)gold, QMS, particularly when coupled with soft ionization techniques, provides crucial information about the compound's molecular weight, structure, and fragmentation patterns.
A significant application of mass spectrometry in the study of Chloro(triethylphosphine)gold involves Desorption Electrospray Ionization Mass Spectrometry (DESI-MS). This ambient ionization method allows for the direct analysis of samples in their native state without extensive sample preparation. Research has shown that DESI-MS is a powerful tool for characterizing the solid-phase ligand exchange and scrambling reactions of triethylphosphine gold(I) chloride. fgcu.edu In these studies, Chloro(triethylphosphine)gold was shown to undergo complex reactions with thiol-containing amino acids, and the resulting products were readily identified by DESI-MS. fgcu.edu
The fragmentation patterns observed in the mass spectrum of Chloro(triethylphosphine)gold and related gold(I) phosphine complexes provide valuable structural information. Fast Atom Bombardment (FAB-MS) has been used to characterize similar complexes, revealing key fragmentation pathways. mdpi.com For instance, the mass spectrum of a related gold(I) phosphine complex, [Au(TrippyPhos)Cl], showed a molecular ion peak and characteristic fragments corresponding to the loss of the chloride ligand ([M–Cl]⁺) and other parts of the phosphine ligand. mdpi.com
A hypothetical fragmentation analysis of Chloro(triethylphosphine)gold in an ESI-MS experiment would likely show a molecular ion peak corresponding to the intact molecule, followed by fragmentation through the loss of the chloride ion and subsequent fragmentation of the triethylphosphine ligand. The isotopic signature of gold (¹⁹⁷Au) and chlorine (³⁵Cl and ³⁷Cl) would further aid in the identification of the fragments.
| Potential Fragment | Description |
| [Au(P(C₂H₅)₃)Cl]⁺ | Molecular Ion |
| [Au(P(C₂H₅)₃)]⁺ | Loss of Chloride |
| [AuP(C₂H₅)₂]⁺ | Loss of an Ethyl Group |
| [AuP(C₂H₅)]⁺ | Loss of two Ethyl Groups |
| [AuP]⁺ | Loss of all Ethyl Groups |
This table represents a hypothetical fragmentation pattern for Chloro(triethylphosphine)gold based on common fragmentation behaviors of similar compounds.
Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES)
Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma - Optical Emission Spectroscopy (ICP-OES), is a highly sensitive and accurate technique for determining the elemental composition of a sample. It is widely used in the analysis of organometallic compounds to quantify the metal content.
In the context of Chloro(triethylphosphine)gold and other gold-phosphine complexes, ICP-AES is a crucial tool for determining the intracellular gold concentration in biological studies, particularly in cancer research. researchgate.netnih.gov These complexes are investigated for their potential as anticancer agents, and understanding their uptake by cancer cells is essential for evaluating their efficacy. researchgate.netnih.gov
The principle of ICP-AES involves introducing a sample into a high-temperature argon plasma. The intense heat of the plasma excites the atoms of the elements within the sample, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.
Research Findings and Methodology
Studies have demonstrated the use of ICP-OES to measure the differential cellular uptake of gold(I) and gold(III)-phosphine complexes in various cancer cell lines. researchgate.netnih.gov For these analyses, cancer cells are treated with the gold complex for a specific period. Afterward, the cells are harvested, washed, and lysed. The cell lysate is then digested, typically using strong acids like aqua regia (a mixture of nitric acid and hydrochloric acid), to break down the organic matrix and bring the gold into a solution suitable for ICP-AES analysis. mdpi.comnih.gov
The accuracy and sensitivity of ICP-AES allow for the quantification of very low concentrations of gold within the cellular environment. nih.gov This data is critical for correlating the cytotoxic effects of the gold complexes with their cellular accumulation.
Below is a table summarizing typical instrumental parameters for the determination of gold in biological samples using ICP-OES, based on established methodologies for similar analyses.
| Parameter | Typical Setting |
| RF Power | 1100 - 1400 W |
| Plasma Gas Flow | 12 - 18 L/min |
| Auxiliary Gas Flow | 0.5 - 1.5 L/min |
| Nebulizer Gas Flow | 0.6 - 1.2 L/min |
| Sample Uptake Rate | 1.0 - 2.0 mL/min |
| Wavelength for Gold (Au) | 242.795 nm or 267.595 nm |
| Integration Time | 1 - 5 s |
This table represents typical parameters and may vary depending on the specific instrument and sample matrix.
Furthermore, research has provided quantitative data on the cellular uptake of various gold-phosphine complexes in different cancer cell lines, as determined by ICP-OES. The table below presents a compilation of such research findings.
| Cell Line | Gold Complex | Incubation Time (h) | Intracellular Gold Concentration (µg/10⁶ cells) | Reference |
| 518A2 Melanoma | Complex 6 | 5 | 164 | nih.gov |
| HCT-116 Colon Carcinoma | Auranofin | 24 | ~25 ng/10⁶ cells | nih.gov |
| Hela Cancer Cells | Cit/Ga-AuNPs | 24 | Varies with NP type | researchgate.net |
| BHK Cells | Cit/Ga-AuNPs | 24 | Varies with NP type | researchgate.net |
Note: The data in this table is derived from studies on various gold-phosphine complexes and gold nanoparticles to illustrate the application and type of data obtained from ICP-OES analysis.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance between accuracy and computational cost. nih.gov It is extensively applied to study various aspects of gold complexes, from their basic geometric and electronic properties to their role in complex catalytic cycles.
Geometry Optimization and Electronic Structure Calculations
DFT calculations are routinely employed to determine the ground-state geometry of gold complexes. nih.gov For Chloro(triethylphosphine)gold(I), geometry optimization would typically yield a linear or near-linear P-Au-Cl arrangement, which is characteristic of two-coordinate Au(I) compounds. These calculations provide precise predictions of bond lengths and angles. rsc.org
The electronic structure of the complex can be analyzed through the calculation of its molecular orbitals. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they provide insights into the molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability. scispace.com
Table 1: Representative Theoretical Bond Parameters for (phosphine)AuCl Complexes
| Parameter | Typical Calculated Value |
|---|---|
| Au-P Bond Length | 2.23 - 2.27 Å |
| Au-Cl Bond Length | 2.26 - 2.30 Å |
| P-Au-Cl Bond Angle | ~180° |
Note: These are typical values for similar chloro(phosphine)gold(I) complexes derived from DFT calculations and may vary slightly depending on the functional and basis set used.
Reaction Mechanism Elucidation and Selectivity Prediction
DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. frontiersin.org In the context of gold catalysis, where Chloro(triethylphosphine)gold(I) can act as a catalyst precursor, DFT can be used to:
Identify transition state structures.
Calculate activation energy barriers. frontiersin.org
Determine the thermodynamics of reaction pathways.
By comparing the energy profiles of different possible pathways, researchers can predict the most likely reaction mechanism and understand the origins of chemo-, regio-, and enantioselectivity. researchgate.net For instance, in a hypothetical gold-catalyzed reaction involving an alkyne, DFT could be used to model the initial activation of the alkyne by the gold center, subsequent nucleophilic attack, and final product formation, explaining why one product is formed over another. frontiersin.org
Analysis of Bond Dissociation Energies
Bond dissociation energy (BDE) is a fundamental measure of the strength of a chemical bond. DFT calculations can provide reliable estimates of BDEs, which are crucial for understanding the stability and reactivity of Chloro(triethylphosphine)gold(I). The primary bonds of interest are the Au-P and Au-Cl bonds.
The calculated BDEs can help predict which bond is more likely to break during a chemical reaction. For example, the dissociation of the chloride ligand is often a key step in generating the active cationic gold catalyst. Tandem mass spectrometry coupled with DFT calculations has been used to experimentally and theoretically determine ligand-gold bond strengths in similar complexes. rsc.org
Table 2: Typical Bond Dissociation Energies in Gold(I) Complexes
| Bond | Typical BDE (kJ/mol) |
|---|---|
| Au-Cl | ~343 |
| Au-P (in phosphine (B1218219) complexes) | Varies significantly with phosphine structure |
Note: The Au-Cl BDE is a general value for the diatomic molecule. ucsb.edu The Au-P BDE is highly dependent on the specific phosphine ligand and the computational method. rsc.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
To investigate the photophysical properties of Chloro(triethylphosphine)gold(I), such as its absorption and emission spectra, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method. rsc.org TD-DFT allows for the calculation of electronic excitation energies, which correspond to the absorption of light by the molecule, and oscillator strengths, which relate to the intensity of these absorptions. ohio-state.edu
These calculations can help to assign the transitions observed in experimental UV-Vis spectra, for example, distinguishing between metal-centered (d-d) transitions and ligand-to-metal charge transfer (LMCT) transitions. nih.govnih.gov While TD-DFT is a powerful tool, the accuracy of its predictions can depend heavily on the choice of the exchange-correlation functional, especially for systems with charge-transfer character. ohio-state.edursc.org The method can also be used to investigate the properties of the triplet excited states, which are often involved in the luminescence of gold(I) compounds. nih.gov
Ab Initio and Post-Hartree-Fock Methods
While DFT is a workhorse for many applications, for situations requiring very high accuracy, particularly in describing weak interactions like aurophilicity, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often employed. nih.gov These methods are based on the wavefunction and systematically improve upon the Hartree-Fock approximation.
Comparison with DFT for Aurophilic Interactions
Aurophilic interactions are weak, attractive interactions between gold(I) centers, which are crucial in the solid-state structures and photophysical properties of many gold compounds. mdpi.comnih.gov The accurate description of these interactions, which arise from a combination of dispersion and relativistic effects, is a significant challenge for theoretical methods.
High-level ab initio calculations, particularly Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are considered the "gold standard" for calculating the energies of such weak interactions. nih.govhelsinki.fi Studies comparing different methods have shown:
DFT: The performance of DFT is highly dependent on the functional. Many standard functionals fail to describe the dispersion forces that are a major component of aurophilic interactions unless empirical dispersion corrections are included. acs.org
MP2: Second-order Møller-Plesset (MP2) theory often overestimates the strength of aurophilic interactions compared to CCSD(T) results. nih.gov
CCSD(T): This method provides the most reliable benchmark energies for aurophilic interactions, against which other, more computationally efficient methods are often tested. helsinki.fi
These comparative studies are essential for validating the use of more computationally affordable methods like DFT for large systems where CCSD(T) calculations would be prohibitively expensive. nih.govacs.org The inclusion of relativistic effects is also critical in these calculations to accurately capture the nature of the gold atom and its interactions. acs.org
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
Basis Set Superposition Error (BSSE) Considerations
In the computational analysis of molecular interactions, particularly weakly bonded systems like dimers of Chloro(triethylphosphine)gold held by aurophilic attractions, the Basis Set Superposition Error (BSSE) is a critical factor that requires careful consideration. gatech.edu BSSE arises from the use of incomplete, finite basis sets in quantum chemical calculations. wikipedia.org When two or more molecules (monomers) approach each other to form a complex, the basis functions of one monomer can be "borrowed" by the adjacent monomer, effectively enlarging its basis set. wikipedia.org This phenomenon leads to an artificial lowering of the calculated energy of the complex, resulting in an overestimation of the interaction or binding energy. q-chem.com
This error is particularly pronounced in studies of non-covalent interactions, such as the aurophilic Au(I)---Au(I) attraction, which has a binding energy comparable to that of a strong hydrogen bond. wikipedia.org An uncorrected calculation might misleadingly suggest a stronger or shorter bond than what physically exists.
To mitigate this, the Counterpoise (CP) correction method, developed by Boys and Bernardi, is widely employed. gatech.edu The CP procedure calculates the energy of each monomer using the full basis set of the entire dimer. This is achieved by defining the atoms of the interacting partner as "ghost atoms"—centers that possess basis functions but no electrons or nuclear charge. wikipedia.orgq-chem.com By subtracting the energies of these counterpoise-corrected monomers from the energy of the dimer, a more accurate interaction energy, free from the artificial stabilization of BSSE, can be obtained. researchgate.net
Systematic studies have shown that for density functional theory (DFT) calculations, using CP-corrected double-ζ basis sets can yield interaction energies of a quality comparable to uncorrected triple-ζ basis sets, offering a more computationally efficient route to accurate results. ohio-state.edu Given the subtle nature of aurophilic forces, the application of the counterpoise correction is an essential step in obtaining reliable theoretical data on the structure and stability of Chloro(triethylphosphine)gold dimers and oligomers.
Theoretical Models for Metal-Ligand and Metal-Metal Interactions
Understanding the forces that govern the geometry and stability of Chloro(triethylphosphine)gold involves detailed theoretical models. Of particular interest is the nature of the aurophilic attraction, a weak metallophilic interaction between closed-shell gold(I) centers that significantly influences the supramolecular chemistry of this compound. wikipedia.orgnih.gov
Initially, the aurophilic attraction was largely attributed to dispersion forces, arising from correlated electron fluctuations. acs.org However, more advanced theoretical studies on model dimers, such as [(Cl-Au-PH3)2], have revealed a more complex picture. These investigations show that the aurophilic interaction is composed of both dispersion and significant ionic contributions.
A detailed analysis using local second-order Møller–Plesset perturbation theory (LMP2) demonstrated that at shorter intermolecular distances, the ionic component is almost as important as the dispersion component. The study revealed that for the [(Cl-Au-PH3)2] model, the dispersion and ionic contributions are 133% and 81%, respectively, of the total interaction energy at the LMP2/AVTZ level of theory. This indicates a complex interplay where both effects are major attractive forces.
Furthermore, these theoretical models highlight the critical role of relativistic effects. For gold, these effects are substantial and lead to an expansion of the 5d orbitals, which enhances both the dispersion and ionic components of the attraction. wikipedia.org It is estimated that nearly 90% of the attractive energy originates from double excitations involving the gold 5d orbitals. Relativistic effects can account for an increase of up to 28% of the total binding energy in aurophilic interactions. wikipedia.org
| Contribution Type | Relative Contribution to Total Interaction Energy | Key Driver |
|---|---|---|
| Dispersion | ~133% | Correlated electron fluctuations |
| Ionic | ~81% | Electrostatic attraction / charge redistribution |
| Relativistic Effects | Increases overall attraction by ~28% | Expansion of gold 5d-shells |
Symmetry-Adapted Perturbation Theory (SAPT) is a powerful theoretical framework for dissecting non-covalent interactions into physically meaningful components. acs.org Unlike supermolecular methods which calculate the interaction energy by subtraction (E_dimer - E_monomers), SAPT computes the interaction energy directly as a perturbation to the system. wikipedia.org A key advantage of this approach is that the resulting interaction energy is inherently free of Basis Set Superposition Error (BSSE). wikipedia.org
The application of SAPT to a dimer of Chloro(triethylphosphine)gold would provide a quantitative breakdown of the aurophilic interaction into four fundamental terms:
Electrostatics: The classical Coulombic interaction between the unperturbed charge distributions of the two monomers.
Exchange (or Pauli Repulsion): A short-range repulsive term arising from the quantum mechanical requirement that the wave function must be antisymmetric with respect to the exchange of electrons between monomers.
Induction: An attractive force originating from the polarization of one monomer's electron cloud by the static electric field of the other, which also includes charge-transfer effects. nih.gov
Dispersion: The attractive interaction resulting from the correlation of instantaneous fluctuations in the electron distributions of the monomers. nih.gov
Different levels of SAPT theory, such as SAPT0 or DFT-SAPT, offer varying balances of computational cost and accuracy. wikipedia.orgacs.org By decomposing the total aurophilic interaction energy, SAPT provides deep insights that go beyond a simple binding energy value, clarifying the fundamental physics—electrostatics, repulsion, polarization, and dispersion—that drive the self-assembly and crystal packing of Chloro(triethylphosphine)gold. qcware.com This detailed understanding is crucial for the rational design of materials with specific structural and photophysical properties.
Catalytic Reactivity and Mechanistic Investigations
Gold(I)-Catalyzed Hydrofunctionalization Reactions
The cationic gold(I) species generated from chloro(triethylphosphine)gold(I) is a soft and carbophilic Lewis acid that effectively catalyzes the addition of a range of nucleophiles across carbon-carbon multiple bonds. This process, known as hydrofunctionalization, is a highly atom-economical method for constructing molecular complexity.
A primary role of the active gold(I) catalyst is the electrophilic activation of carbon-carbon π-systems. nih.govacs.org Gold(I) complexes show a strong affinity for alkynes, forming η²-alkyne-gold(I) complexes. This coordination polarizes the alkyne bond, rendering it highly susceptible to nucleophilic attack. This activation is selective for alkynes even in the presence of other unsaturated functionalities like alkenes, which is a hallmark of gold catalysis. nih.govacs.org
While the activation of alkynes is most common, gold(I) catalysts are also capable of activating other π-systems:
Alkenes: Although more challenging to activate than alkynes, gold(I) complexes can catalyze hydrofunctionalization reactions of alkenes, particularly activated alkenes or in intramolecular settings. ethz.ch The hydroamination of ethylene, the simplest alkene, has been achieved using specific phosphinegold(I) catalysts. nih.gov
Allenes: Gold(I) complexes readily coordinate to allenes, facilitating nucleophilic attack. escholarship.orgduke.edu This has been exploited in the development of enantioselective hydroamination and hydroalkoxylation reactions. escholarship.orgescholarship.orgsmu.edu
Enynes: In 1,n-enynes, the gold(I) catalyst typically activates the alkyne moiety preferentially. nih.gov This activation can lead to intramolecular attack by the tethered alkene, initiating cycloisomerization cascades. nih.govacs.org
This selective activation of π-bonds is attributed to relativistic effects, which increase the electrophilicity of the gold(I) center. nih.govacs.org
Once the π-system is activated by the [(Et₃P)Au]⁺ catalyst, a wide variety of nucleophiles can add across the multiple bond.
Oxygen Nucleophiles (Water, Alcohols, Carboxylic Acids): The addition of water (hydration) and alcohols (hydroalkoxylation) to alkynes are classic examples of gold-catalyzed hydrofunctionalization, yielding ketones, aldehydes, and enol ethers. nih.govmdpi.com Carboxylic acids also serve as effective nucleophiles. These reactions can be performed both inter- and intramolecularly, with the latter providing an efficient route to oxygen-containing heterocycles like furans and pyrans. nih.gov
Nitrogen Nucleophiles (Amines, Amides, Carbamates): Hydroamination, the addition of N-H bonds across C-C multiple bonds, is a powerful tool for synthesizing nitrogen-containing compounds. nih.gov Gold(I) catalysts derived from chloro(triethylphosphine)gold(I) and related precursors are effective for both intra- and intermolecular hydroamination of alkynes, allenes, and alkenes with amines, sulfonamides, and carbamates. smolecule.comacs.orgduke.edubeilstein-journals.org Intramolecular hydroamination is a particularly robust method for constructing N-heterocycles. beilstein-journals.org
Carbon Nucleophiles (Arenes, Indoles): The activation of alkynes and allenes by gold(I) also facilitates the addition of soft carbon nucleophiles. Hydroarylation, the addition of an aromatic C-H bond, can be achieved with electron-rich arenes and heterocycles like indoles. duke.edunih.gov This provides a direct method for C-C bond formation. nih.gov
The general mechanism for these additions involves the nucleophilic attack on the gold-activated π-system, which forms a vinyl-gold intermediate. This intermediate then undergoes protodeauration (cleavage of the C-Au bond by a proton) to release the product and regenerate the active catalyst. nih.gov
Table 1: Examples of Gold(I)-Catalyzed Hydrofunctionalization Reactions Data presented in this table is illustrative and compiled from various sources on gold catalysis.
| Substrate Type | Nucleophile | Reaction Type | Product Class |
|---|---|---|---|
| Alkyne | Water/Alcohol | Intermolecular Hydroalkoxylation | Ketones/Enol Ethers |
| Alkyne | Carboxylic Acid | Intramolecular Hydrocarboxylation | Lactones |
| Allene (B1206475) | Amine/Carbamate | Intramolecular Hydroamination | Vinyl-substituted N-Heterocycles |
| Alkene | Cyclic Urea | Intermolecular Hydroamination | N-Alkyl Ureas |
| Alkyne | Arene | Intermolecular Hydroarylation | Substituted Alkenes |
The outcome of gold-catalyzed hydrofunctionalization reactions is often governed by subtle electronic and steric factors, allowing for high levels of control.
Regioselectivity: In the addition of nucleophiles to unsymmetrical alkynes, the regioselectivity (i.e., which carbon atom the nucleophile attacks) is typically controlled by electronic effects. Nucleophilic attack generally occurs at the most electrophilic carbon of the gold-activated alkyne, which is often the more sterically hindered position, leading to the Markovnikov-type product. nih.gov This electronic control is a distinct feature of gold catalysis compared to other transition metals where steric hindrance often dictates the outcome. nih.gov
Stereocontrol: The addition of the nucleophile and the subsequent protonolysis of the vinyl-gold intermediate usually occur in an anti fashion. This means the nucleophile and the proton add to opposite faces of the C-C multiple bond, resulting in a product with specific stereochemistry (e.g., E-alkenes from terminal alkynes). The anti-addition mechanism is supported by both experimental and computational studies. acs.org In enantioselective catalysis, the use of chiral phosphine (B1218219) ligands in conjunction with the gold center allows for the creation of chiral products with high enantiomeric excess.
Cycloisomerization Reactions Catalyzed by Gold(I) Complexes
Beyond simple hydrofunctionalization, chloro(triethylphosphine)gold(I)-derived catalysts are exceptionally effective in promoting complex cycloisomerization reactions of substrates containing multiple unsaturated functionalities, such as enynes and allenynes. nih.govfrontiersin.org These reactions are powerful methods for rapidly building complex carbocyclic and heterocyclic scaffolds from linear precursors. acs.org
The general mechanism involves the initial activation of the alkyne moiety by the cationic gold(I) catalyst. frontiersin.org This is followed by an intramolecular attack of the tethered alkene or allene onto the activated alkyne. nih.govacs.org This key step often generates a cyclopropyl (B3062369) gold(I) carbene-like intermediate, a highly reactive species that can undergo a variety of subsequent skeletal rearrangements, cyclopropanations, or further reactions to yield the final product. acs.org The specific reaction pathway and the final structure of the product are highly dependent on the substrate's structure, including the length of the tether connecting the reacting groups and the substitution pattern. nih.gov
Mechanistic Aspects of Gold(I) Catalysis
The catalytic cycle of gold(I) is influenced by several factors that can dramatically affect its efficiency and selectivity.
The nature of the counterion, introduced from the silver salt used to activate the chloro(triethylphosphine)gold(I) precatalyst, plays a crucial role in the catalytic process. nih.govresearchgate.net
Counterions: The chloride abstraction from (Et₃P)AuCl by a silver salt (e.g., AgSbF₆) generates the active cationic catalyst [(Et₃P)Au]⁺ and a new counterion (e.g., SbF₆⁻). The coordinating ability of this counterion is critical. nih.gov A strongly coordinating counterion can bind to the gold center, reducing its Lewis acidity and hindering its ability to activate the substrate. Conversely, weakly or non-coordinating anions (like SbF₆⁻, BF₄⁻, or NTf₂⁻) are preferred as they leave the gold center more exposed and electrophilic, thus enhancing its catalytic activity. nih.govwikipedia.org The counterion can also influence the stability of key intermediates and transition states in the catalytic cycle. researchgate.net
Table 2: Common Silver Salt Activators and Their Resulting Counterions
| Silver Salt Activator | Chemical Formula | Resulting Counterion | Coordinating Ability |
|---|---|---|---|
| Silver Hexafluoroantimonate | AgSbF₆ | Hexafluoroantimonate (SbF₆⁻) | Very Weakly Coordinating |
| Silver Tetrafluoroborate | AgBF₄ | Tetrafluoroborate (BF₄⁻) | Weakly Coordinating |
| Silver Triflate | AgOTf | Triflate (CF₃SO₃⁻) | Weakly Coordinating |
| Silver Nitrate | AgNO₃ | Nitrate (NO₃⁻) | Moderately Coordinating |
σ-Lewis Acidity of Cationic Gold(I) Complexes
Cationic gold(I) complexes, generated in situ from neutral precursors like Chloro(triethylphosphine)gold via halide abstraction, are potent σ-Lewis acids. Unlike traditional Lewis acids that interact with heteroatom lone pairs, these gold(I) cations preferentially coordinate to the π-systems of alkynes, allenes, and alkenes. This interaction polarizes the C-C multiple bond, rendering it highly susceptible to attack by a wide range of nucleophiles.
The (phosphine)gold(I) cation fragment, R₃PAu⁺, is distinctly Lewis acidic. nih.gov Computational studies, such as those analyzing the interaction between a (phosphine)gold(I) fragment and a porphyrin, quantify this acidity. For instance, the calculated interaction energy between a porphyrin and a (phosphine)gold(I) cation can be as high as 110.57 kcal mol⁻¹, indicating a strong donor-acceptor interaction. nih.gov This high affinity for electron-rich functionalities is the cornerstone of gold-catalyzed transformations. The steric and electronic properties of the phosphine ligand directly impact the Lewis acidity of the gold center; more electron-donating phosphines can slightly attenuate the acidity, while bulkier phosphines can influence substrate accessibility.
| Parameter | Value | Significance |
| Interaction Energy | 110.57 kcal mol⁻¹ | Quantifies the strong Lewis acidic nature of the (phosphine)gold(I) cation in its interaction with a Lewis base (porphyrin model). nih.gov |
| Wiberg Bond Order (Au-N) | 0.667 | Indicates a significant degree of covalent character in the bond formed between the gold Lewis acid and a nitrogen-based Lewis base. nih.gov |
Catalytic Cycles and Intermediate Characterization
Homogeneous gold catalysis typically proceeds through a series of well-defined steps involving distinct gold-containing intermediates. A general catalytic cycle for the hydrofunctionalization of alkynes, a hallmark reaction of gold catalysis, can be described as follows:
Activation: The neutral Chloro(triethylphosphine)gold(I) precatalyst is activated, usually by a silver salt (e.g., AgSbF₆), to abstract the chloride and generate the catalytically active cationic species, [(Et₃P)Au]⁺.
π-Complex Formation: The cationic gold(I) center coordinates to the alkyne substrate, forming a gold-alkyne π-complex. This is the key activation step that lowers the energy barrier for nucleophilic attack.
Nucleophilic Attack: A nucleophile attacks the activated alkyne in an anti-fashion, leading to the formation of a vinyl-gold(I) intermediate.
Protodeauration/Reductive Elimination: The cycle is closed by the cleavage of the C-Au bond. In many cases, this occurs via protodeauration, where a proton source cleaves the bond to release the product and regenerate the cationic gold catalyst.
The characterization of the intermediates in these cycles is crucial for mechanistic understanding and is accomplished using various spectroscopic and analytical techniques. nih.gov For example, the formation of gold-alkyne π-complexes and subsequent vinyl-gold species can often be observed and characterized by multinuclear NMR spectroscopy. In some cases, these key intermediates can be isolated and their structures confirmed by single-crystal X-ray crystallography, providing definitive proof of the proposed mechanism.
| Catalytic Step | Intermediate Species | Characterization Method |
| Substrate Binding | Gold-Alkyne π-Complex | NMR Spectroscopy, X-ray Crystallography |
| Nucleophilic Addition | Vinyl-Gold(I) Species | NMR Spectroscopy, Mass Spectrometry |
| Product Release | Regenerated Gold(I) Catalyst | Reaction kinetics, Catalyst turnover studies |
Photoredox Gold Catalysis
The integration of gold catalysis with visible-light photoredox catalysis has opened new avenues for chemical transformations, particularly by overcoming the high energy barrier associated with the Au(I)/Au(III) redox couple. nju.edu.cn This dual catalytic approach enables reactions that are not feasible through traditional thermal gold catalysis alone.
Mononuclear and Dinuclear Gold(I) Photocatalysts
Both mononuclear and dinuclear gold(I) complexes have been successfully employed as photocatalysts.
Mononuclear Gold(I) Complexes: These complexes, with the general formula L-Au-X (where L is a phosphine like triethylphosphine), can participate in photocatalytic cycles. acs.orgrsc.org Often, they are used in conjunction with a separate photosensitizer (e.g., an iridium or ruthenium complex). nju.edu.cn However, some mononuclear gold(I) complexes, particularly those with specific N-heterocyclic carbene (NHC) or carbazolide ligands, can function as direct photocatalysts, absorbing light and initiating the chemical transformation. nih.govrsc.org
Dinuclear Gold(I) Complexes: Dinuclear complexes, often featuring bridging diphosphine ligands, have attracted significant attention in photocatalysis. rsc.org The presence of a second gold center and the potential for aurophilic (Au···Au) interactions can significantly alter the photophysical properties of the complex, such as its excited-state lifetime and redox potentials, making them highly effective single-component photocatalysts. nju.edu.cn For instance, Au₂(μ-dppm)₂₂ has been shown to be an effective photocatalyst for carbo-cyclization reactions. nju.edu.cn
Electron Transfer and Energy Transfer Processes
Gold photocatalysis can proceed through two primary mechanisms: Single Electron Transfer (SET) or Energy Transfer (EnT). nju.edu.cnresearchgate.net
Electron Transfer (SET): In an SET process, the excited-state gold complex directly participates in a redox event. nju.edu.cn It can either donate an electron (reductive quenching) or accept an electron (oxidative quenching) from a substrate molecule. This process generates radical ion intermediates that can then undergo further reactions. Most early examples of gold photocatalysis, especially with dinuclear catalysts, have been proposed to operate via SET pathways. nju.edu.cnrsc.org
Energy Transfer (EnT): In an EnT process, the excited gold photocatalyst does not undergo a net redox change. Instead, after absorbing a photon to reach an excited state (typically a triplet state), it transfers its energy to a substrate molecule. nju.edu.cnnih.gov This energy transfer elevates the substrate to its own excited triplet state, enabling reactions such as [2+2] cycloadditions that are thermally forbidden but photochemically allowed. nju.edu.cnrsc.org Recent studies have demonstrated that mononuclear gold(I)-NHC complexes can act as potent triplet sensitizers, with triplet energies (Eₜ) high enough to activate a range of substrates. nih.govrsc.org
| Mechanism | Description | Key Feature | Example Reaction |
| Single Electron Transfer (SET) | The excited gold catalyst engages in a redox reaction with the substrate, transferring an electron. nju.edu.cn | Formation of radical ions. | Gold-catalyzed cross-coupling reactions. nju.edu.cn |
| Energy Transfer (EnT) | The excited gold catalyst transfers its electronic energy to a substrate, without a net electron transfer. nju.edu.cn | Formation of an excited state of the substrate. nju.edu.cn | Intramolecular [2+2] cycloadditions. nih.gov |
Oxidation Reactions
While much of gold catalysis involves the Au(I) state, reactions that cycle between Au(I) and Au(III) are crucial for oxidative transformations. Chloro(phosphine)gold(I) complexes can serve as precursors for catalysts in various oxidation reactions. A key step in these reactions is the oxidative addition to the Au(I) center to form a Au(III) intermediate, from which subsequent reductive elimination furnishes the final product and regenerates the Au(I) catalyst.
For example, chloro(triphenylphosphine)gold(I), a close analogue of the triethylphosphine (B1216732) complex, has been shown to catalyze the oxidation of linoleic acid to hydroperoxylinoleic acid. nih.gov This reactivity highlights the ability of gold(I) complexes to interact with and activate molecules for oxidation. Furthermore, gold-catalyzed oxidative coupling reactions, where C-H, C-C, or C-heteroatom bonds are formed, rely on the Au(I)/Au(III) catalytic cycle. These transformations often require an external oxidant to facilitate the initial Au(I) to Au(III) oxidation step.
Molecular Mechanisms of Preclinical Biological Interactions
Interactions with Biomolecules and Cellular Components
The chemical basis for the biological activity of Chloro(triethylphosphine)gold(I) is the high affinity of the gold(I) ion for sulfur-containing functional groups, particularly thiols. This fundamental reactivity drives its interactions with key small molecules and proteins.
The gold(I) center in Chloro(triethylphosphine)gold(I) is highly thiophilic. In a biological environment rich in thiol-containing molecules like the amino acid cysteine and the tripeptide glutathione (B108866) (GSH), the compound can undergo rapid ligand exchange reactions. cshg.org.cynih.govacs.org The chloride ligand is readily displaced by the thiol group of cysteine or the cysteine residue within glutathione, forming a much more stable gold-sulfur bond. acs.orgresearchgate.netscholaris.ca
This interaction has two significant consequences. First, it leads to the depletion of the cellular pool of reduced glutathione, a critical scavenger of ROS and a key player in detoxification pathways. nih.gov Second, the formation of these gold-thiolate adducts can alter the function of the biomolecules themselves and represents a mechanism by which the gold complex is trafficked and distributed within the cell, ultimately reaching its primary enzyme targets like TrxR. acs.org Studies with analogous gold(I) complexes confirm that they react immediately and quantitatively with GSH. acs.org
Complexation with Proteins (e.g., Albumin)
Chloro(triethylphosphine)gold(I) demonstrates significant reactivity with serum proteins, particularly albumin. Studies involving bovine serum albumin (BSA) have shown that the gold complex reacts with the free thiol group of cysteine residues, primarily Cys-34 on mercaptalbumin. This interaction leads to the formation of a protein-gold adduct, specifically AlbS-AuPEt₃, displacing the chloride ligand.
When chloro(triethylphosphine)gold(I) is present in excess, it populates additional, weaker binding sites on the albumin molecule. Spectroscopic analysis suggests these secondary interactions likely involve coordination with nitrogen atoms from amino acid residues like histidine. In-vivo and in-vitro studies comparing protein binding of different gold compounds show that chloro(triethylphosphine)gold has a notable affinity for both albumin and globulin fractions in serum. After incubation with serum, approximately 70% of the gold compound is bound to albumin, with the remaining 30% associated with globulins. This distribution highlights a higher affinity for globulins compared to other gold compounds like sodium aurothiomalate.
Interactions with Nucleic Acids (DNA)
The interaction between chloro(triethylphosphine)gold(I) and nucleic acids is distinct from that of many other metal-based therapeutic agents. Unlike platinum drugs, its primary mode of action is generally not considered to be direct DNA binding. However, under specific experimental conditions (pH 9.5 in a borate (B1201080) buffer), chloro(triethylphosphine)gold(I) has been shown to interact with plasmid pBR322 DNA. This interaction induces conformational changes in the DNA, which can be observed as alterations in its electrophoretic mobility.
The nature of this binding is different from that produced by gold(III) complexes, suggesting a distinct chemical mechanism. It is hypothesized that coordinating ligands, such as the chloride in chloro(triethylphosphine)gold(I), can be exchanged for binding sites on the DNA molecule. This interaction can be inhibited by the presence of thiosugars, indicating a preferential binding of the gold moiety to sulfur-containing molecules over DNA.
Mitochondrial Targeting and Energetic Perturbations
Mitochondria are a primary target for the cytotoxic effects of chloro(triethylphosphine)gold(I). The compound acts as a potent inducer of mitochondrial dysfunction through multiple mechanisms. A key effect is the rapid, concentration-dependent collapse of the mitochondrial inner membrane potential, which is crucial for ATP synthesis. This dissipation of the membrane potential inhibits oxidative phosphorylation.
The compound triggers a significant increase in the permeability of the inner mitochondrial membrane, an event known as the mitochondrial membrane permeability transition (MPT). This leads to mitochondrial swelling, the release of sequestered calcium (Ca²⁺), and the oxidation of mitochondrial pyridine (B92270) nucleotides. Furthermore, the inhibition of mitochondrial thioredoxin reductase by chloro(triethylphosphine)gold(I) is a critical event that can trigger both MPT and the release of cytochrome c from the mitochondria into the cytoplasm. The mechanism of mitochondrial toxicity is dependent on interactions with sulfhydryl groups, as the effects can be reversed or inhibited by sulfhydryl reducing agents like dithiothreitol.
| Parameter | Observation | Reference Compound(s) |
|---|---|---|
| Mitochondrial Membrane Potential | Induces rapid, concentration-related collapse. EC₅₀ = 24.7 µM (potentiated in Ca²⁺ loaded mitochondria to EC₅₀ = 11.3 µM). | - |
| Mitochondrial Respiration | Inhibits State 3 respiration and the respiratory control ratio. | - |
| Inner Membrane Permeability | Causes mitochondrial swelling and increased permeability (MPT). | Auranofin, Aurothiomalate |
| Enzyme Inhibition | Potent inhibitor of mitochondrial thioredoxin reductase. | Auranofin, Aurothiomalate |
| Apoptotic Factor Release | Stimulates the release of cytochrome c. | Auranofin, Aurothiomalate |
Cellular Signaling Pathway Modulation
Induction of Programmed Cell Death (Apoptosis)
The cytotoxic activity of chloro(triethylphosphine)gold(I) is mediated through the induction of programmed cell death, or apoptosis. nih.govmdpi.com The profound mitochondrial dysfunction caused by the compound is a central trigger for the apoptotic cascade. nih.gov The inhibition of mitochondrial thioredoxin reductase and the subsequent stimulation of the mitochondrial membrane permeability transition lead to the release of cytochrome c into the cytosol. nih.gov This event is a critical signal for the activation of caspases, the executive enzymes of apoptosis. In colorectal cancer cells, the antiproliferative effects of chloro(triethylphosphine)gold(I) have been directly linked to the induction of both apoptosis and autophagy. nih.govmdpi.com
| Cellular Process | Effect of Chloro(triethylphosphine)gold(I) | Observed in |
|---|---|---|
| Cell Proliferation | Potent inhibition. | Colorectal Cancer Cells (HCT-116) |
| Cell Cycle | Induces G2/M phase arrest. | Colorectal Cancer Cells (HCT-116) |
| Programmed Cell Death | Induces apoptosis and autophagy. | Colorectal Cancer Cells (HCT-116) |
Deubiquitinase Enzyme Inhibition
Chloro(triethylphosphine)gold(I) is closely related to the anti-rheumatic drug Auranofin, sharing very similar biological and pharmacological properties. nih.govnih.gov Auranofin has been identified as an inhibitor of proteasome-associated deubiquitinases (DUBs), specifically targeting enzymes like UCHL5 and USP14. nih.gov Inhibition of these DUBs, which are responsible for removing ubiquitin from proteins targeted for degradation, leads to an accumulation of ubiquitinated proteins and subsequent proteasomal inhibition, contributing to cancer cell death. nih.govnih.gov Given the functional similarity between chloro(triethylphosphine)gold(I) and Auranofin, it is plausible that DUB inhibition is also a component of its mechanism of action, although direct enzymatic inhibition studies on this specific compound are less reported. Other gold(I)-phosphine complexes have also been developed as potent deubiquitinase inhibitors for cancer therapy.
Modulation of Glycolysis
Chloro(triethylphosphine)gold, herein referred to as Au(PEt3)Cl, has been identified as a modulator of cellular energy metabolism, with a particular impact on glycolysis, primarily through indirect mechanisms involving mitochondrial function. Research indicates that Au(PEt3)Cl is a potent inhibitor of thioredoxin reductase (TrxR), an enzyme crucial for maintaining the cellular redox balance. The inhibition of TrxR by Au(PEt3)Cl can lead to an increase in oxidative stress, which in turn affects mitochondrial integrity and function.
Studies have shown that Au(PEt3)Cl, along with other gold(I) compounds, can stimulate mitochondrial membrane permeability transition (MPT) and the release of cytochrome c from the mitochondria. This disruption of the mitochondrial respiratory chain and oxidative phosphorylation ultimately leads to a decrease in cellular ATP production. The depletion of ATP, the primary energy currency of the cell, can indirectly affect the high energy-demanding process of glycolysis. In isolated rat hepatocytes, Au(PEt3)Cl has been observed to cause a rapid decrease in cellular ATP levels. While the direct inhibitory effects of Au(PEt3)Cl on specific glycolytic enzymes have not been extensively detailed, its profound impact on mitochondrial function and cellular energy status positions it as a significant modulator of glycolysis.
Table 1: Effects of Chloro(triethylphosphine)gold on Mitochondrial Function and Cellular Energy
| Parameter | Observation | Implication for Glycolysis |
| Thioredoxin Reductase (TrxR) Activity | Potent inhibition | Increased oxidative stress, which can impact glycolytic enzyme function. |
| Mitochondrial Membrane Permeability Transition (MPT) | Stimulation of MPT | Disruption of mitochondrial function and ATP synthesis. |
| Cytochrome c Release | Induction of release | Apoptotic signaling and further compromise of mitochondrial respiration. |
| Cellular ATP Levels | Rapid decrease in hepatocytes | Reduced energy supply, potentially leading to an initial increase in glycolytic flux (Pasteur effect) followed by inhibition due to enzyme dysfunction under severe ATP depletion. |
Broader Mechanistic Considerations
Inhibition of Cell Wall, DNA, Protein, and Toxin Syntheses in Microbial Contexts
The antimicrobial properties of gold(I) phosphine (B1218219) complexes, including derivatives of Chloro(triethylphosphine)gold, have been demonstrated, particularly against Gram-positive bacteria. The primary mechanism of action is believed to be the inhibition of essential bacterial enzymes. Similar to its effects in mammalian cells, Au(PEt3)Cl and related compounds are known to target and inhibit bacterial thioredoxin reductase. This enzyme is vital for maintaining the redox homeostasis within the bacterial cell, and its inhibition can lead to a cascade of detrimental effects, including oxidative damage to proteins, lipids, and nucleic acids.
While direct evidence for the inhibition of specific enzymes involved in cell wall, DNA, or protein synthesis by Au(PEt3)Cl is not extensively documented, the disruption of the cellular redox state and the inhibition of key metabolic enzymes can indirectly impair these vital processes. For instance, the synthesis of peptidoglycan, the primary component of the bacterial cell wall, is an energy-intensive process that is reliant on a steady supply of ATP. The disruption of cellular energy metabolism by Au(PEt3)Cl would, therefore, likely impede cell wall synthesis. Similarly, DNA replication and protein synthesis are complex processes that require significant energy input and a stable intracellular environment, both of which are compromised by the effects of Au(PEt3)Cl. Gold(I) compounds have been noted for their ability to inhibit DNA and protein synthesis in various cell types, a characteristic that likely extends to their antibacterial activity sigmaaldrich.com.
Table 2: Antimicrobial Activity of Chloro(triethylphosphine)gold-Derived Complexes
| Microbial Target | Observed Effect | Potential Mechanism |
| Gram-positive bacteria (e.g., Staphylococcus aureus) | Inhibition of growth | Inhibition of essential enzymes such as thioredoxin reductase, leading to metabolic disruption. |
| Bacterial Cell Wall Synthesis | Indirect inhibition (inferred) | Disruption of ATP production, which is necessary for peptidoglycan synthesis. |
| Bacterial DNA and Protein Synthesis | Inhibition (inferred) | General metabolic disruption and oxidative stress affecting the fidelity and efficiency of replication and translation. |
Interactions with Viral Envelope Proteins
The antiviral activity of gold(I) phosphine complexes has been an area of increasing interest. While specific studies on the interaction of Chloro(triethylphosphine)gold with viral envelope proteins are limited, research on related gold compounds provides insights into potential mechanisms. Gold(I) complexes have been shown to inhibit viral enzymes that are critical for replication, such as reverse transcriptase and protease in HIV-1 up.ac.za. The mechanism of action is thought to involve the interaction of the gold(I) center with reactive thiol groups on the surface of viral proteins up.ac.za.
Furthermore, triphenylphosphine (B44618) gold(I) derivatives, which are structurally related to Au(PEt3)Cl, have demonstrated antiviral effects against the Chikungunya virus, with evidence suggesting an interaction with viral dsRNA. Although not a direct interaction with envelope proteins, this indicates that gold phosphine complexes can interfere with viral replication by targeting key viral components. The lipophilicity of these compounds, a characteristic shared by Au(PEt3)Cl, is believed to enhance their ability to penetrate cellular and potentially viral membranes, facilitating interactions with internal viral components or proteins embedded within the viral envelope.
Applications in Advanced Materials Science
Atomic Layer Deposition (ALD) of Gold Thin Films
Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that allows for the growth of materials layer by layer with atomic-level precision. The choice of precursor is critical to the success of an ALD process, and Chloro(triethylphosphine)gold has been identified as a viable candidate for the deposition of high-purity gold films.
For a compound to be an effective ALD precursor, it must exhibit a balance of volatility and thermal stability. It needs to be volatile enough to be transported into the reactor chamber in the gas phase but stable enough to not decompose thermally before reaching the substrate surface. Chloro(triethylphosphine)gold meets these criteria, making it a suitable precursor for ALD. researchgate.net
It is a solid compound with a melting point in the range of 86.5–89.9 °C. researchgate.net Critically, it can be sublimed with a quantitative yield under vacuum at temperatures between 140–160 °C, which is a suitable temperature range for ALD precursor delivery systems. researchgate.net
Thermogravimetric analysis (TGA) provides further insight into its thermal behavior. When heated in a flowing nitrogen atmosphere, Chloro(triethylphosphine)gold exhibits a one-step weight loss between 200–325 °C. researchgate.net The residual mass of 31.4% is lower than the theoretical gold content of 56.2%, indicating that a significant fraction of the compound evaporates without decomposition even at atmospheric pressure, a key indicator of its suitability for vapor deposition techniques. researchgate.net
| Property | Value | Significance in ALD |
|---|---|---|
| Melting Point | 86.5–89.9 °C | Indicates the transition to a liquid phase. |
| Sublimation Temperature | 140–160 °C (at 0.1 mbar) | Optimal temperature range for vapor delivery into the ALD reactor. |
| Decomposition Temperature Range (TGA) | ~200–325 °C | Defines the upper limit of the thermal process window to avoid precursor breakdown in the gas phase. |
Chloro(triethylphosphine)gold has been successfully employed in the first-ever reductive thermal ALD process for depositing high-purity gold thin films. nih.govacs.org This process pairs Chloro(triethylphosphine)gold with a potent reducing agent, 1,4-bis(trimethylgermyl)-1,4-dihydropyrazine ((Me₃Ge)₂DHP), to achieve self-limiting surface reactions. nih.govamericanelements.com
The ALD cycle generally consists of the following steps:
Pulse A: Gaseous Chloro(triethylphosphine)gold is introduced into the reactor and chemisorbs onto the substrate surface.
Purge A: Excess precursor and any physisorbed molecules are removed from the chamber by an inert gas flow.
Pulse B: The reducing agent, (Me₃Ge)₂DHP, is pulsed into the reactor. It reacts with the surface-adsorbed gold precursor, reducing the gold(I) to metallic gold(0) and forming volatile byproducts.
Purge B: Excess reducing agent and reaction byproducts are purged from the chamber.
This cycle is repeated to build the gold film layer by layer. The process has been demonstrated to have a deposition window between 160–180 °C, yielding high-purity gold films with a growth rate of approximately 1.7 Å per cycle. nih.govugent.be The resulting films exhibit very low resistivity, approaching the value of bulk gold. nih.gov
Mechanistic studies using in-situ quartz crystal microbalance (QCM) and quadrupole mass spectrometry (QMS) have been conducted to understand the surface reactions. nih.govamericanelements.comugent.be These studies confirm the self-limiting nature of the reactions and help identify the reaction byproducts, providing a deeper understanding of the deposition mechanism. nih.gov The QCM data shows a mass increase during the Chloro(triethylphosphine)gold pulse, corresponding to precursor adsorption, and a subsequent mass change during the reducing agent pulse as the ligands are removed and gold is deposited. nih.gov
Plasma-Enhanced Atomic Layer Deposition (PEALD) is an alternative ALD technique that uses plasma to provide the energy required for surface reactions, often allowing for lower deposition temperatures. While PEALD processes for gold have been successfully developed, they typically utilize different precursors, most notably trimethyl(trimethylphosphine)gold(III) [Me₃Au(PMe₃)]. nih.govugent.be
Currently, the use of Chloro(triethylphosphine)gold in a PEALD process is not widely reported in scientific literature. The established success of Chloro(triethylphosphine)gold in the reductive thermal ALD process highlights its suitability for thermally driven reactions. aip.org Thermal ALD processes are often preferred for their ability to provide highly conformal coatings on complex three-dimensional structures without the potential for plasma-induced damage to the substrate. aip.org The favorable thermal stability and volatility of Chloro(triethylphosphine)gold make it an excellent candidate for these purely thermal processes, which explains its predominant use in that context. researchgate.net
Precursors for Nanomaterial Synthesis
Beyond thin films, organogold compounds are crucial as precursors for the synthesis of gold nanoparticles (AuNPs). The choice of precursor and its associated ligands can directly influence the characteristics of the resulting nanoparticles.
Chloro(triethylphosphine)gold belongs to a class of gold(I) phosphine (B1218219) complexes that are effective precursors for generating phosphine-stabilized gold nanoparticles. The synthesis typically involves the chemical reduction of the gold(I) center to metallic gold(0) in the presence of the phosphine ligand, which then acts as a stabilizing agent for the nascent nanoparticle.
The general process involves dissolving the Chloro(triethylphosphine)gold precursor in a suitable solvent, followed by the introduction of a reducing agent. The triethylphosphine (B1216732) ligand, which is labile, can stabilize the small gold clusters as they form, preventing uncontrolled aggregation and leading to the formation of discrete nanoparticles. The Au-P bond is crucial in this process, as it moderates the growth of the nanoparticles and passivates their surface.
A key challenge in nanomaterial synthesis is the precise control over nanoparticle size, as this dictates their physical and chemical properties. Research has shown a direct correlation between the structure of the phosphine ligand on the gold(I) precursor and the final size of the synthesized gold nanoparticles.
Specifically, the steric hindrance of the phosphine ligand plays a critical role. Precursors with bulkier, more sterically hindering phosphine ligands tend to produce smaller nanoparticles. Conversely, precursors with less bulky phosphines yield larger nanoparticles. This relationship is attributed to the ability of the ligand to stabilize the growing nanoparticle. A more sterically demanding ligand like triphenylphosphine (B44618) provides a more effective stabilizing shell, limiting further growth and resulting in smaller final particle sizes compared to a less hindered ligand like trimethylphosphine.
| Gold(I) Precursor | Phosphine Ligand | Relative Steric Hindrance | Resulting AuNP Size |
|---|---|---|---|
| Chloro(triphenylphosphine)gold(I) | Triphenylphosphine | High | ~1.5 ± 0.5 nm |
| Chloro(dimethylphenylphosphine)gold(I) | Dimethylphenylphosphine | Medium | ~3.0 ± 1.0 nm |
| Chloro(trimethylphosphine)gold(I) | Trimethylphosphine | Low | ~9.8 ± 3.0 nm |
Note: Data is illustrative of the established trend. Chloro(triethylphosphine)gold would be expected to produce nanoparticles with a size influenced by the intermediate steric bulk of the triethylphosphine ligand.
This principle allows for the tuning of nanoparticle size by selecting a gold(I) precursor with the appropriate phosphine ligand. By using Chloro(triethylphosphine)gold, it is possible to synthesize nanoparticles with sizes that are predictably influenced by the moderate steric profile of the triethylphosphine ligand. This provides a facile method for tailoring nanoparticle dimensions for specific applications in catalysis, electronics, and medicine.
Development of Optoelectronic Materials
Chloro(triethylphosphine)gold(I), with its characteristic linear Au(I) center, serves as a fundamental building block in the exploration of advanced optoelectronic materials. While this specific compound is often utilized as a precursor in the synthesis of more complex gold-containing structures, the study of its and related simple phosphinegold(I) halides' photophysical properties provides crucial insights into the design of novel luminescent materials. The optoelectronic behavior of these compounds is intricately linked to their molecular structure, the nature of the ligands, and intermolecular interactions, such as aurophilic (Au···Au) contacts.
The luminescence in gold(I) phosphine complexes can originate from various electronic transitions, including metal-centered (d→s/p), ligand-to-metal charge transfer (LMCT), and intraligand transitions. rsc.orgresearchgate.net For simple, two-coordinate complexes like Chloro(triethylphosphine)gold(I), which lack extensive chromophoric ligands, luminescence is often weak or unobserved in solution at room temperature. Their emissive properties can, however, be significantly enhanced in the solid state or in aggregated forms, where intermolecular Au···Au interactions can create new emissive excited states. researchgate.net
Research into the broader family of phosphinegold(I) halides reveals that the nature of both the phosphine and the halide ligands plays a critical role in tuning the emission properties. The electronic and steric characteristics of the phosphine ligand influence the geometry and the electronic structure of the gold center. For instance, bulkier phosphine ligands can enforce shorter intramolecular Au···Au distances in dinuclear complexes, leading to shifts in emission energy and intensity.
While specific photoluminescence data for solid-state Chloro(triethylphosphine)gold(I) is not extensively reported in the literature, studies on analogous monomeric phosphinegold(I) halides provide valuable comparative insights into their potential optoelectronic characteristics. The table below summarizes key photophysical data for a selection of related gold(I) phosphine complexes, illustrating the influence of ligand variation on their emissive properties.
| Compound | Emission Maximum (λem) | Quantum Yield (Φ) | Excited-State Lifetime (τ) | Conditions | Reference |
|---|---|---|---|---|---|
| [Au(PMe3)Cl] | Not Reported | Not Reported | Not Reported | - | - |
| [Au(PPh3)Cl] | Not Emissive | - | - | Solid State, RT | researchgate.net |
| [Au(PCy3)Cl] | Not Emissive | - | - | Solid State, RT | researchgate.net |
| [Au2(μ-dppm)Cl2] | 462 nm | High | 11.2 µs | Solid State, 298 K | researchgate.net |
Table 1: Photophysical Data for Selected Gold(I) Phosphine Complexes. Note that simple monomeric complexes are often non-emissive in the solid state at room temperature (RT). Luminescence is more prominent in dinuclear complexes where aurophilic interactions are present. (dppm = bis(diphenylphosphino)methane).
The development of highly efficient optoelectronic materials often involves the strategic design of ligands that can enhance the luminescence quantum yield and tune the emission color. By functionalizing the phosphine ligand with chromophoric units, researchers can introduce intrinsic fluorescence or phosphorescence to the gold(I) complex. rsc.org In such cases, the gold atom can act as a heavy-atom "spin-orbit coupler," promoting intersystem crossing from the singlet excited state to the triplet excited state and facilitating phosphorescence. This strategy has been successfully employed to create gold(I) complexes with tunable emission colors and high quantum efficiencies, making them promising candidates for applications in organic light-emitting diodes (OLEDs).
Although Chloro(triethylphosphine)gold(I) itself may not be a strong emitter, its role as a versatile precursor allows for its incorporation into more elaborate molecular and supramolecular architectures with tailored optoelectronic properties. For example, it can be used to synthesize polynuclear gold clusters or coordination polymers where the proximity of gold centers, induced by bridging ligands, can give rise to intense and tunable luminescence due to aurophilic interactions. The study of these simpler systems is therefore fundamental to understanding the structure-property relationships that govern the performance of more complex gold-based optoelectronic materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
